molecular formula C7H7NO2 B011355 2,3-Dihydrofuro[2,3-c]pyridin-3-ol CAS No. 106531-53-7

2,3-Dihydrofuro[2,3-c]pyridin-3-ol

Cat. No.: B011355
CAS No.: 106531-53-7
M. Wt: 137.14 g/mol
InChI Key: PPTDIKMUCVBKQJ-UHFFFAOYSA-N
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Description

2,3-Dihydrofuro[2,3-c]pyridin-3-ol is a dihydrofuropyridine-based chemical scaffold of significant interest in medicinal chemistry and early-stage drug discovery research. This heterocyclic compound serves as a valuable synthetic intermediate or core structure for the design and development of novel therapeutic agents. Key Research Applications and Value: Scaffold for Kinase Inhibition: Dihydrofuropyridine derivatives are prominent in the discovery of potent enzyme inhibitors. Specifically, analogs based on the dihydrofuro[2,3-b]pyridine scaffold have been extensively investigated as highly potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) . IRAK4 is a critical therapeutic target in immunology and oncology, implicated in inflammatory disorders, autoimmune diseases, and certain malignancies. Versatile Chemical Intermediate: The structure of this compound, featuring fused furan and pyridine rings, makes it a versatile building block for chemical synthesis. Researchers can functionalize this core to create diverse compound libraries for biological screening . Exploration of Structure-Activity Relationships (SAR): This compound is highly useful for probing structure-activity relationships, helping researchers understand how modifications to the dihydrofuropyridine core influence potency, selectivity, and other drug-like properties . Handling and Safety: This product is intended for research purposes by qualified laboratory personnel. Refer to the provided Safety Data Sheet (SDS) for detailed handling, storage, and hazard information. Disclaimer: This chemical is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydrofuro[2,3-c]pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c9-6-4-10-7-3-8-2-1-5(6)7/h1-3,6,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTDIKMUCVBKQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90618153
Record name 2,3-Dihydrofuro[2,3-c]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106531-53-7
Record name 2,3-Dihydrofuro[2,3-c]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2,3 Dihydrofuro 2,3 C Pyridin 3 Ol and Its Analogs

Transition Metal-Catalyzed Cyclization Reactions

Transition metals, particularly gold and palladium, as well as silver salts, are instrumental in mediating the cyclization reactions necessary to form the fused furo-pyridine ring system. These catalysts facilitate the formation of key carbon-carbon and carbon-oxygen bonds through various mechanistic pathways.

Gold catalysts are effective in promoting the cycloisomerization of alkynyl alcohols to form endocyclic enol ethers, which are precursors to 2,3-dihydrofurans. acs.org This methodology is characterized by its mild reaction conditions. While direct synthesis of 2,3-Dihydrofuro[2,3-c]pyridin-3-ol via this method is not explicitly detailed in the provided results, the underlying principle of gold-catalyzed activation of alkynes is a relevant strategy. nih.gov For instance, gold(I)-catalyzed reactions of sulfonium (B1226848) ylides with alkynes have been shown to produce multisubstituted furans. nih.gov Furthermore, gold catalysis has been employed in the [2+4] cycloaddition of 1,1-difluoroallenes with enones to synthesize ring-difluorinated dihydro-2H-pyrans, showcasing the versatility of gold catalysts in forming oxygen-containing heterocycles. rsc.org

Palladium catalysis is a cornerstone in the synthesis of complex heterocyclic molecules, including the furo[2,3-c]pyridine (B168854) core. Various palladium-mediated reactions, such as Heck-type reactions, Sonogashira couplings, and C-H functionalization, provide powerful tools for constructing the desired scaffold.

The Heck reaction, a palladium-catalyzed arylation of olefins, is a well-established method for forming substituted 2,3-dihydrofurans. nih.govresearchgate.net The reaction of 2,3-dihydrofuran (B140613) with aryl halides or triflates in the presence of a palladium catalyst leads to the formation of 2-aryl-2,3-dihydrofurans. nih.govresearchgate.netrsc.org The choice of palladium precursor and ligands can significantly influence the reaction's efficiency and selectivity. nih.govresearchgate.net For example, using different palladium precursors like Pd2(dba)3, Pd(acac)2, and [PdCl(allyl)]2 with ionic liquids can lead to varying conversions and yields of the desired 2-aryl-2,3-dihydrofuran product. nih.govresearchgate.net

Table 1: Effect of Palladium Precursor on Heck Arylation of 2,3-Dihydrofuran with Iodobenzene

Palladium PrecursorAdditiveConversion of Iodobenzene (%)Yield of 2-phenyl-2,3-dihydrofuran (B8783652) (%)
[PdCl(allyl)]2[Bu4N][L-LAC]74.5-
PdCl2(PPh3)2[NBu4][L-LAC]-59.2
Pd(OAc)2Tetrabutylammonium L-prolinate8352

Data sourced from multiple studies and may not be directly comparable due to differing reaction conditions. nih.govresearchgate.netrsc.org

A palladium-catalyzed carboalkoxylation strategy has also been developed for synthesizing 2,3-dihydrobenzofurans from 2-allylphenol (B1664045) derivatives and aryl triflates. nih.gov This reaction proceeds via an anti-oxypalladation of the alkene. nih.gov

The Sonogashira coupling, a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful method for C-C bond formation and is instrumental in the synthesis of fused pyridine (B92270) systems. thieme-connect.comresearchgate.netmdpi.comwikipedia.org This reaction is often a key step in multi-step syntheses of complex heterocyclic scaffolds. For example, it has been used to prepare 4-alkynyl-3-hydroxy-1-phenyl-1H-pyrazoles, which are precursors for furo[2,3-c]pyrazoles. nih.gov The Sonogashira coupling can be carried out under mild conditions and is compatible with a wide range of functional groups. wikipedia.orgresearchgate.net It has been utilized in the synthesis of various pyridine-containing natural products and pharmaceuticals. mdpi.com

Direct C-H functionalization has emerged as a sustainable and atom-economical approach for the synthesis and modification of heterocyclic compounds, including pyridines. rsc.org While the direct C-H functionalization of the furo[2,3-c]pyridine core is not explicitly detailed, methods for the functionalization of the related furo[2,3-b]pyridine (B1315467) isomer have been reported. nih.gov A concise 4-step synthesis of furo[2,3-b]pyridines with functional handles at the 3- and 5-positions allows for subsequent chemoselective palladium-mediated cross-coupling reactions. nih.gov This highlights the potential of C-H activation strategies in the late-stage functionalization of the furo-pyridine scaffold.

Silver(I) ions can effectively mediate the ring-closure of appropriately substituted precursors to form fused heterocyclic systems. A notable application is the synthesis of the 2H-furo[2,3-c]pyrazole ring system through a silver(I) ion-mediated 5-endo-dig cyclization of 4-alkynyl-3-hydroxy-1-phenyl-1H-pyrazoles. nih.govbeilstein-journals.org This reaction proceeds by heating the hydroxyalkynyl substrate with a base in the presence of a silver(I) catalyst. beilstein-journals.org The required alkynyl precursors are typically synthesized via a palladium-catalyzed Sonogashira coupling. nih.govbeilstein-journals.org This silver-mediated cyclization provides an efficient route to the furo-pyrazole core, a close analog of the furo[2,3-c]pyridine system.

Copper-Catalyzed Cycloaddition Reactions

Copper-catalyzed cycloaddition reactions, particularly the azide-alkyne cycloaddition (CuAAC), represent a powerful tool in the synthesis of complex heterocyclic systems. nih.gov This reaction, a cornerstone of click chemistry, is known for its reliability, straightforward nature, and broad functional group tolerance. nih.gov While direct application to this compound is not extensively documented, the principles of CuAAC can be adapted for the construction of the fused heterocyclic system. For instance, a suitably functionalized pyridine bearing an azide (B81097) and an alkyne-containing precursor could undergo an intramolecular CuAAC to form a triazole-fused pyridine. Subsequent chemical transformations could then be employed to elaborate the desired dihydrofuran ring.

The mechanism of CuAAC involves the formation of copper(I) acetylide intermediates. nih.gov The choice of ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), can significantly influence the reaction's efficiency and chemoselectivity. nih.govnih.gov These reactions are typically performed under mild conditions, often at room temperature, and are compatible with a wide range of solvents, including aqueous media, making them attractive for green chemistry applications. nih.gov

Catalyst SystemReactantsProduct TypeKey Features
Copper(I) iodide with amine ligandOrganic azides and iodoalkynes5-iodo-1,4,5-trisubstituted-1,2,3-triazolesHigh yields, mild conditions, high chemoselectivity. nih.gov
Copper(I) with TBTAAzides and terminal alkynes1,4-disubstituted-1,2,3-triazolesRobust, wide functional group tolerance. nih.govnih.gov

Iron-Catalyzed Intramolecular Nucleophilic Cyclization

Iron catalysis has emerged as a cost-effective and environmentally benign alternative to precious metal catalysis. nih.govmdpi.com Iron-catalyzed intramolecular nucleophilic cyclization presents a viable route for the synthesis of dihydrofuran rings. A notable example is the tandem difunctionalization of alcohols through a combination of photocatalysis and iron catalysis to produce multisubstituted 2,3-dihydrofurans. nih.gov This process involves a photoredox-mediated α-C(sp³)-H activation of an alcohol, followed by a Pinner-type intramolecular cyclization. nih.gov

In a potential application for the synthesis of this compound, a pyridine derivative bearing a suitable alcohol tether could undergo an iron-catalyzed intramolecular cyclization onto an adjacent activated carbon center. The versatility of iron catalysis is also demonstrated in the regiospecific intermolecular radical [3+2] cyclization of anilines to form 2,2-disubstituted indolines, highlighting its potential in constructing five-membered heterocyclic rings. nih.gov

CatalystReaction TypeSubstratesProducts
Iron saltPhotoredox/Intramolecular CyclizationAlcoholsMultisubstituted 2,3-dihydrofurans nih.gov
Iron complexRadical [3+2] CycloadditionN-sulfonylanilines and α-substituted styrenes2,2-disubstituted indolines nih.gov
Ferrocenium tetrafluoroborate (B81430)Dehydrative CyclizationDiolsTrisubstituted tetrahydrofurans mdpi.com

Ruthenium-Catalyzed Cyclo-Isomerization and Photochemical Synthesis

Ruthenium catalysts offer unique reactivity in promoting cyclo-isomerization reactions to form heterocyclic compounds. For instance, cationic ruthenium complexes can catalyze the hydrogenative cycloisomerization of propargyl alcohol derivatives. nih.gov This process involves the gem-hydrogenation of the alkyne to form a reactive ruthenium carbene, which is then intercepted by a tethered nucleophile to yield the cyclized product. nih.gov

Another approach involves the use of a ruthenium-carbene catalyst in combination with a trimethylsilyl (B98337) vinyl ether to promote cycloisomerization, leading to the formation of 3-methylene-2,3-dihydrobenzofurans. nih.gov The application of such a strategy to a suitably substituted pyridine precursor could provide a direct route to the exocyclic methylene-functionalized furo[2,3-c]pyridine core, which can be further elaborated to this compound. Photochemical methods, although less explored for this specific scaffold, offer potential for unique bond formations under mild conditions, sometimes involving excited states that are not accessible through thermal reactions. nih.gov

Catalyst/MethodReaction TypeStarting MaterialProduct
Cationic Ruthenium ComplexesHydrogenative CycloisomerizationPropargyl alcohol derivativesCyclized heterocycles nih.gov
Ruthenium-carbene/TMS-vinyl etherCycloisomerizationN-Aryl-N-(2-propynyl)amines3-Methylene-2,3-dihydroindoles nih.gov
Photochemical gem-hydrogenationHydrogenationAlkyneRuthenium carbene intermediate nih.gov

Multi-Component Cascade Reactions in Dihydrofuran Synthesis

Multi-component cascade reactions are highly efficient processes that allow for the construction of complex molecules from simple starting materials in a single synthetic operation, minimizing waste and purification steps. researchgate.netrsc.org A notable example is the base-catalyzed cascade synthesis of 2,3-dihydrofuro[2,3-b]pyridines from N-propargylic β-enaminones. researchgate.net This reaction proceeds through a 7-exo-dig cyclization to form a 1,4-oxazepine (B8637140) intermediate, which is then trapped by an aldehyde to furnish the dihydrofuropyridine product. researchgate.net A similar strategy could be envisioned for the synthesis of the isomeric furo[2,3-c]pyridine system.

These cascade reactions often involve the formation of multiple bonds and the cleavage of others in a one-pot process, offering a high degree of molecular complexity from readily available precursors. rsc.org The development of such reactions for the synthesis of this compound would represent a significant step towards a more atom-economical and efficient synthesis.

Reaction TypeStarting MaterialsProductKey Features
Base-catalyzed cascadeN-propargylic β-enaminones, aldehydesDihydrofuro[2,3-b]pyridinesTrapping of a 1,4-oxazepine intermediate. researchgate.net
Multi-component cascade3-formylchromones, ethyl 2-(pyridin-2-yl)acetate derivatives, amidine hydrochlorides[4,5'-bipyrimidin]-6(1H)-onesFormation of five bonds and cleavage of one bond in one pot. rsc.org

Intramolecular Cyclization and Annulation Strategies

The inverse electron demand Diels-Alder (IEDDA) reaction is a powerful cycloaddition strategy for the synthesis of heterocyclic and carbocyclic systems. sigmaaldrich.comnih.govyoutube.com This reaction involves the [4+2] cycloaddition of an electron-deficient diene with an electron-rich dienophile. youtube.com While normal demand Diels-Alder reactions are more common, the IEDDA variant provides access to complementary substitution patterns. youtube.com

For the synthesis of the furo[2,3-c]pyridine skeleton, an IEDDA reaction could be employed by reacting an electron-deficient pyridine derivative (acting as the azadiene) with an electron-rich dienophile. For example, 1,2,4,5-tetrazines and 1,2,3-triazines are well-established dienes for IEDDA reactions, which, after cycloaddition and subsequent elimination of a small molecule like dinitrogen, can lead to the formation of various heterocyclic cores. sigmaaldrich.com A strategy involving a substituted triazine and a suitable dienophile could potentially construct the pyridine portion of the target molecule, with the dihydrofuran ring being formed in a subsequent step. The regioselectivity of these reactions can often be controlled by the substituents on both the diene and dienophile. sigmaaldrich.com

DieneDienophileProduct ScaffoldsReference
1,2,4,5-TetrazinesAlkenes, AlkynesPyridazines, Pyrroles sigmaaldrich.comnih.gov
1,2,3-TriazinesEnamines, YnaminesPyridines sigmaaldrich.com
2-PyronesElectron-rich alkenesBridged bicyclic lactones, Cyclohexadienes nih.gov

Intramolecular hydroamination and hydroalkoxylation reactions provide a direct and atom-economical method for the synthesis of nitrogen- and oxygen-containing heterocycles, respectively. Iron-catalyzed intramolecular hydroamination and hydroalkoxylation of α-allenic amines and alcohols have been shown to be effective for the synthesis of 2,3-dihydropyrroles and 2,3-dihydrofurans. organic-chemistry.org This method is advantageous due to the use of an air- and moisture-stable iron catalyst and mild reaction conditions. organic-chemistry.org

In the context of this compound synthesis, a pyridine precursor bearing an appropriately positioned allenic alcohol could undergo an iron-catalyzed intramolecular hydroalkoxylation to directly form the fused dihydrofuran ring. Similarly, copper(I) complexes with N-heterocyclic carbene (NHC) ligands have been shown to catalyze the intramolecular hydroalkoxylation of alkynes to form five- or six-membered rings with exocyclic methylene (B1212753) groups. figshare.com This approach could also be adapted to construct the desired furo[2,3-c]pyridine framework.

CatalystSubstrateProductKey Features
Iron catalystα-Allenic alcohols2,3-DihydrofuransMild conditions, air and moisture stable catalyst. organic-chemistry.org
Copper(I)-NHC complexAlkynyl alcoholsTetrahydrofurans with exocyclic methylene groupsHigh yield and stereoselectivity. figshare.com
Gold(III) complexAlkenesDihydrofuransEfficient conversion with weakly coordinating anions. researchgate.net

Electrophilic Cyclization Pathways

Electrophilic cyclization represents a powerful strategy for the construction of the fused furan (B31954) ring in 2,3-dihydrofuro[2,3-c]pyridine (B55237) systems. This approach typically involves an intramolecular attack of a nucleophilic heteroatom or a carbon-carbon double or triple bond onto an activated electrophilic species.

One plausible pathway involves the use of ortho-alkynyl-substituted pyridinols. The synthesis of 2,3-disubstituted furopyridines has been achieved through the palladium-catalyzed cross-coupling of 1-alkynes with o-iodoacetoxy- or o-iodobenzyloxypyridines, followed by electrophilic cyclization. researchgate.net For the synthesis of this compound, a similar strategy could be envisioned starting from a suitably protected 3-hydroxypyridine (B118123) derivative. The cyclization can be induced by various electrophiles, including iodine (I₂) or palladium chloride (PdCl₂). researchgate.net

Another related approach involves the electrophilic cyclization of homopropargyl selenides to yield highly functionalized 2,3-dihydroselenophenes, demonstrating the versatility of this cyclization strategy for forming five-membered heterocyclic rings fused to an aromatic system. nih.gov Electrophiles such as iodine, iodine monochloride (ICl), and phenylselenyl bromide (PhSeBr) have been successfully employed in these transformations. nih.gov

A dimethyl(methylthio)sulfonium (B1224233) tetrafluoroborate (DMTSF) salt can also serve as an electrophile to initiate the cyclization of o-alkynyl anisoles, leading to the formation of 2,3-disubstituted benzofurans. rsc.org This method is notable for its mild, ambient reaction conditions and high tolerance for various substituted alkynes. rsc.org

The general mechanism for these electrophilic cyclizations involves the activation of the alkyne by the electrophile, followed by an intramolecular nucleophilic attack from the pyridine nitrogen or a suitably positioned hydroxyl group. Subsequent steps would then lead to the formation of the dihydrofuran ring.

Oxidative Cyclization Methodologies

Oxidative cyclization offers an alternative route to the 2,3-dihydrofuro[2,3-c]pyridine scaffold, often involving the formation of a carbon-oxygen bond in the key cyclization step. These reactions typically employ a hypervalent iodine reagent or a metal catalyst to effect the transformation.

A relevant example is the use of (diacetoxyiodo)benzene (B116549) (PIDA) or phenyliodine(III) bis(trifluoroacetate) (PIFA) in the oxidative cyclization of unsaturated precursors. For instance, PIFA has been used to initiate the oxidative 5-exo-trig cyclization of 2-(3-butenyl)quinazolin-4(3Н)-ones to produce 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones. nih.gov A similar strategy could be applied to a corresponding butenyl-substituted hydroxypyridine to construct the 2,3-dihydrofuro[2,3-c]pyridine system.

Metal-catalyzed oxidative cyclizations are also prevalent. Silver(I) catalysis, for example, has been employed in the oxidative cyclization of 1,4-diynamide-3-ols with an N-oxide to generate substituted furan-4-carboxamide derivatives. acs.org The proposed mechanism involves the generation of a key intermediate that undergoes intramolecular cyclization. acs.org

The choice of oxidant and reaction conditions can significantly influence the regioselectivity and yield of the desired product.

Catalyst/ReagentSubstrate TypeProduct TypeReference
PIFA2-(3-butenyl)quinazolin-4(3Н)-ones1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones nih.gov
Ag(I)/N-Oxide1,4-diynamide-3-ols2-Substituted furan-4-carboxamides acs.org

Ring-Opening and Re-arrangement Strategies

The ring-opening of epoxides, such as glycidol (B123203), with suitable nucleophiles is a classic and effective method for the formation of functionalized alcohols. In the context of synthesizing this compound, a strategy involving the ring-opening of a glycidol derivative by a pyridine-based organometallic reagent is conceivable.

A patent-described method utilizes methylmagnesium bromide to mediate the cyclization of 2-(2,6-dichloro-3-pyridyl)ethanol into 6-chloro-2,3-dihydrofuro[2,3-b]pyridine. This suggests that organometallic reagents can facilitate the formation of the dihydrofuropyridine ring system.

More directly, the reaction of glycidol with alcohols in the presence of Lewis acids like aluminum triflate (Al(OTf)₃) or bismuth triflate (Bi(OTf)₃) leads to the selective formation of monoalkyl glyceryl ethers. nih.gov This demonstrates the facile nature of glycidol ring-opening. A highly tunable metal-free ring-opening polymerization of glycidol has also been reported using a frustrated Lewis pair, highlighting the reactivity of the glycidol ring. rsc.org

A synthetic approach could therefore involve the generation of a pyridyl organometallic species, for instance, through lithium-halogen exchange of a halopyridine, which would then act as the nucleophile to open the epoxide ring of glycidol. Subsequent intramolecular cyclization would yield the desired this compound. The regioselectivity of the epoxide opening would be a critical factor in this approach.

Green Chemistry Approaches to Dihydrofuran Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including dihydrofuran derivatives, to minimize environmental impact and improve sustainability. jddhs.comejcmpr.com Key strategies include the use of environmentally benign solvents, alternative energy sources, and catalytic methods. jddhs.commdpi.com

One prominent green approach is the use of water as a reaction solvent. An eco-friendly and efficient one-pot multicomponent approach has been described for the synthesis of functionalized trans-2,3-dihydrofuro[3,2-c]coumarins using imidazole (B134444) as a catalyst in water. nih.govacs.orgresearchgate.net This method offers high yields and broad functional group tolerance under mild conditions. nih.govacs.orgresearchgate.net

Microwave-assisted synthesis is another cornerstone of green chemistry, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. mdpi.com The synthesis of various heterocyclic compounds, including those with a dihydrofuran motif, has been successfully achieved using microwave irradiation, often under solvent-free conditions. mdpi.comrasayanjournal.co.in

Solvent-free reactions, or mechanochemical grinding, represent a particularly green methodology by eliminating the need for solvents altogether, thereby reducing waste and potential environmental pollution. mdpi.com

Green Chemistry ApproachKey FeaturesExample ApplicationReferences
Use of Water as SolventEnvironmentally benign, readily available, non-toxic.Synthesis of trans-2,3-dihydrofuro[3,2-c]coumarins. nih.govacs.orgresearchgate.net
Microwave-Assisted SynthesisReduced reaction times, increased yields, energy efficiency.Synthesis of various heterocyclic compounds. mdpi.comrasayanjournal.co.in
Solvent-Free ReactionsMinimizes waste, reduces environmental impact.Copper-catalyzed synthesis of indolizines. mdpi.com

Stereoselective Synthesis of 2,3-Dihydrofuran Scaffolds

The development of stereoselective methods for the synthesis of 2,3-dihydrofuran scaffolds is of significant interest due to the prevalence of chiral dihydrofurans in bioactive molecules. Both biocatalytic and metal-catalyzed approaches have proven effective in achieving high levels of stereocontrol.

A biocatalytic strategy has been reported for the highly diastereo- and enantioselective construction of stereochemically dense 2,3-dihydrobenzofurans. nih.govrochester.edu This method utilizes engineered myoglobins for the cyclopropanation of benzofurans, affording the products in excellent enantiopurity (>99.9% de and ee) and high yields. nih.govrochester.edu Such enzymatic approaches offer a green and highly selective route to chiral dihydrofuran cores.

In the realm of metal catalysis, an asymmetric [3+2] cycloaddition of quinone esters with 2,3-dihydrofuran has been realized using a newly developed Cu(II)/SPDO complex. acs.org This transformation provides access to 2,3,3a,8a-tetrahydrofuro[2,3-b]benzofurans with high enantioselectivity (up to 97.5:2.5 er) and diastereoselectivity (all >20:1 dr). acs.org Such copper-catalyzed cycloadditions are a powerful tool for the enantioselective synthesis of dihydrofuran scaffolds. researchgate.net

A one-pot tandem reaction involving pyridine, aromatic aldehydes, dimedone, and α-phenacyl bromide in acetonitrile (B52724) can produce trans-2,3-dihydrofurans with greater than 90% diastereoselectivity.

These methodologies, while demonstrated on benzofuran (B130515) and other related systems, provide a strong foundation for the development of stereoselective syntheses of this compound and its derivatives.

Synthesis of Specific Functionalized 2,3-Dihydrofuro[2,3-c]pyridine Derivatives

The synthesis of specifically functionalized 2,3-dihydrofuro[2,3-c]pyridine derivatives is crucial for exploring their structure-activity relationships in various applications. Methodologies often focus on introducing functional groups that allow for further chemical modification, such as cross-coupling reactions.

A concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles at the 3- and 5-positions for chemoselective palladium-mediated cross-coupling reactions has been described. nih.gov This route involves the conversion of 2,5-dichloronicotinic acid into a t-butyl ester, followed by a tandem SNAr-cyclization reaction with t-butyl 2-hydroxyacetate. nih.gov The resulting functionalized furo[2,3-b]pyridine can then be further modified. A similar strategy could be adapted for the [2,3-c] isomer.

The synthesis of functionalized trans-2,3-dihydrofuro[3,2-c]coumarins via an imidazole-catalyzed green multicomponent approach also highlights the ability to introduce a variety of substituents onto the dihydrofuran ring system. nih.gov This one-pot reaction tolerates a broad range of functional groups on the starting materials, leading to a diverse library of derivatives in excellent yields (72–98%). nih.govresearchgate.net

Furthermore, the synthesis of 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones via PIFA-initiated oxidative cyclization introduces a hydroxymethyl group, which serves as a valuable functional handle for further derivatization. nih.gov

Reaction Mechanisms and Mechanistic Investigations of 2,3 Dihydrofuro 2,3 C Pyridine Formation

Catalytic Reaction Pathways and Intermediates

Catalysis is fundamental to the efficient construction of the furo[2,3-c]pyridine (B168854) framework. Metal-based catalysts, in particular, are widely used to facilitate the crucial bond-forming steps. These catalytic systems often proceed through well-defined intermediates and elegant mechanistic cycles.

The selection of an appropriate catalyst and its coordinating ligands is critical for guiding the cyclization reaction to achieve high yields and selectivity. A variety of transition metals, including palladium, gold, and copper, have been successfully employed for this purpose.

Palladium catalysis is a key technology in the synthesis of furo[2,3-c]pyridines. For example, the reaction between 3-iodopyridin-4-ols and terminal acetylenes is effectively catalyzed by a palladium complex in what is known as a Sonogashira/cyclization reaction. This process typically utilizes a palladium(II) precatalyst, a copper(I) co-catalyst, and a phosphine (B1218219) ligand. The nature of the phosphine ligand can significantly impact the reaction's efficiency; for instance, bulky, electron-rich phosphines can accelerate the rates of oxidative addition and reductive elimination within the catalytic cycle.

Gold catalysts, especially gold(I) complexes, have proven to be powerful tools for the cyclization of acetylenic compounds. In the synthesis of furo[2,3-c]pyridines, gold catalysts can activate an alkyne group, making it more susceptible to nucleophilic attack by a pyridinol oxygen. The choice of ligand, which is often a phosphine or an N-heterocyclic carbene (NHC), can modulate the catalyst's reactivity and stability.

Copper-catalyzed reactions have also demonstrated their effectiveness. For instance, copper(I) iodide can catalyze the intramolecular cyclization of 2-alkynyl-3-hydroxypyridines. The ligand environment surrounding the copper center is crucial for preventing catalyst deactivation and promoting the desired chemical transformation.

Catalyst SystemReactantsKey Features
Pd(PPh3)2Cl2/CuI3-Iodopyridin-4-ols and terminal acetylenesFacilitates Sonogashira coupling followed by intramolecular cyclization.
AuCl(PPh3)/AgOTf2-Alkynyl-3-hydroxypyridinesPromotes the activation of the alkyne for nucleophilic attack.
CuI2-Alkynyl-3-hydroxypyridinesCatalyzes intramolecular O-alkynylation.

The catalytic synthesis of 2,3-dihydrofuro[2,3-c]pyridines typically follows a sequence of well-defined steps that form a catalytic cycle.

In the palladium-catalyzed Sonogashira/cyclization cascade, the cycle begins with the reduction of Pd(II) to the active Pd(0) species. This is followed by the oxidative addition of the 3-iodopyridin-4-ol (B189408) to the Pd(0) center. Simultaneously, the copper co-catalyst facilitates the formation of a copper acetylide from the terminal acetylene (B1199291). Transmetalation of the acetylide group from copper to the palladium complex creates a pyridyl-palladium-alkynyl intermediate. Subsequently, an intramolecular migratory insertion of the alkyne into the Pd-O bond forms the furo[2,3-c]pyridine ring and a Pd(II) species. The cycle is completed by reductive elimination, which regenerates the Pd(0) catalyst and releases the final product.

For gold-catalyzed cyclizations, the proposed mechanism usually involves the coordination of the gold(I) catalyst to the alkyne moiety of a 2-alkynyl-3-hydroxypyridine. This coordination enhances the electrophilicity of the alkyne, priming it for intramolecular attack by the hydroxyl group. This 5-endo-dig cyclization results in a vinyl-gold intermediate, which, upon protonolysis, releases the 2,3-dihydrofuro[2,3-c]pyridine (B55237) product and regenerates the active gold catalyst.

Intramolecular Cycloaddition Mechanisms

Intramolecular cycloaddition reactions offer a powerful and atom-economical approach to the synthesis of fused heterocyclic systems such as furo[2,3-c]pyridines. These reactions enable the formation of multiple chemical bonds in a single step from a linear precursor that contains the necessary reactive components.

One prominent example is the intramolecular [4+2] cycloaddition, also known as the Diels-Alder reaction. In a properly designed precursor, a diene tethered to a pyridinone dienophile can undergo thermal or Lewis acid-catalyzed cyclization to construct the dihydrofuropyridine core. The stereochemistry of the newly formed ring is governed by the principles of the Diels-Alder reaction, often proceeding through an endo transition state.

Another relevant transformation is the intramolecular 1,3-dipolar cycloaddition. For instance, a precursor containing both a nitrile oxide and an alkene can cyclize to form an isoxazoline (B3343090) ring fused to the pyridine (B92270). Subsequent chemical manipulation of the isoxazoline can then yield the desired furo[2,3-c]pyridine structure. The regioselectivity of this cycloaddition is determined by the electronic properties of the dipole and the dipolarophile.

Nucleophilic Attack and Ring Transformation Mechanisms

The formation of the furan (B31954) ring in 2,3-dihydrofuro[2,3-c]pyridines often involves an intramolecular nucleophilic attack of a hydroxyl group on an activated carbon atom. This key step can be part of a larger reaction cascade or a distinct cyclization step.

For example, starting with a 3-hydroxypyridine (B118123) that has an appropriate electrophilic side chain at the 2-position, intramolecular O-alkylation can occur. If the side chain is a 2-haloethyl group, an SN2 reaction can take place where the pyridinol oxygen acts as the nucleophile, displacing the halide to form the dihydrofuran ring. This reaction is often promoted by a base, which deprotonates the hydroxyl group and increases its nucleophilicity.

Ring transformation mechanisms also provide a unique pathway to the furo[2,3-c]pyridine system. In this approach, a pre-existing heterocyclic ring is converted into the desired fused bicyclic structure. For example, a suitably substituted oxirane fused to a pyridine ring can undergo rearrangement or a sequence of ring-opening and ring-closing reactions to afford 2,3-dihydrofuro[2,3-c]pyridin-3-ol. The regioselectivity of the initial epoxide opening is a critical factor in determining the final product.

Radical-Mediated Cyclization Processes

Radical cyclizations provide an alternative to the more common ionic methods for constructing the furo[2,3-c]pyridine skeleton. These reactions proceed through radical intermediates and are typically initiated by a radical initiator, such as AIBN, or through photoredox catalysis.

A common strategy involves generating a radical at a specific position on a side chain attached to the pyridine ring. For example, a precursor with a bromoalkyl ether side chain at the 3-position of a pyridine can be subjected to radical-generating conditions. A tin-based radical initiator, such as tributyltin hydride, can abstract the bromine atom to generate an alkyl radical. This radical can then add to the C2-C3 double bond of the pyridine ring in an intramolecular fashion. The resulting pyridyl radical can then be quenched to yield the 2,3-dihydrofuro[2,3-c]pyridine product. The regioselectivity of the radical addition is governed by Baldwin's rules, with 5-exo-trig cyclizations generally being favored.

Chemo- and Regioselectivity in Furo[2,3-c]pyridine Synthesis

Achieving high levels of chemo- and regioselectivity is a significant challenge in the synthesis of substituted furo[2,3-c]pyridines, particularly when the starting materials contain multiple reactive sites.

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in the palladium-catalyzed Sonogashira/cyclization of a 3-iodopyridin-4-ol with a terminal acetylene that also contains another reactive group (e.g., an ester or another halide), the catalyst must selectively promote the desired coupling and cyclization without affecting the other functionalities. The choice of catalyst, ligands, and reaction conditions is crucial for controlling this selectivity.

Regioselectivity pertains to the orientation of bond formation, leading to one constitutional isomer over others. In the synthesis of this compound, a key regiochemical consideration arises when the pyridine ring is unsymmetrically substituted. For example, in the cyclization of a 2-alkynyl-3-hydroxypyridine, the reaction must proceed through the oxygen atom to form the furo[2,3-c]pyridine rather than through a nitrogen-mediated cyclization, which would lead to a different fused system. The inherent nucleophilicity of the reacting centers and the geometric constraints of the transition state play a decisive role in determining the regiochemical outcome. In gold-catalyzed cyclizations, the regioselectivity is often high, favoring O-cyclization due to the oxophilicity of the gold catalyst.

Reaction TypeSelectivity ChallengeControlling Factors
Palladium-catalyzed Sonogashira/cyclizationChemoselectivity : Reacting the alkyne and iodide in the presence of other functional groups.Catalyst/ligand choice, reaction temperature, and time.
Intramolecular CycloadditionRegioselectivity : Controlling the orientation of the cycloaddition.Electronic nature of diene/dienophile or dipole/dipolarophile, steric effects.
Nucleophilic CyclizationRegioselectivity : O- vs. N-alkylation in hydroxypyridines.Basicity of the medium, nature of the electrophile, solvent effects.
Radical CyclizationRegioselectivity : Position of radical attack on the pyridine ring.Baldwin's rules, stability of the resulting radical intermediate.

Structure Activity Relationship Sar Studies of 2,3 Dihydrofuro 2,3 C Pyridin 3 Ol Derivatives

Elucidation of Structural Determinants for Biological Activity

Systematic SAR studies are essential to clarify the specific contributions of different parts of the molecule to its biological effects. nih.gov For example, while the related pyrrolo[2,3-c]pyridine derivatives have shown activity as proton pump inhibitors, analogues based on the dihydrofuro[2,3-c]pyridine scaffold may require specific modifications to achieve similar effects, highlighting the importance of the heterocyclic core. nih.gov

Functionalization Strategies and their Impact on SAR

The introduction of various functional groups at different positions on the 2,3-Dihydrofuro[2,3-c]pyridin-3-ol scaffold is a key strategy for optimizing biological activity. These modifications can influence the molecule's polarity, lipophilicity, and ability to form specific interactions with target proteins.

The furan (B31954) ring of the this compound scaffold offers several positions for chemical modification. Studies on related furopyridine derivatives have demonstrated that substitutions on the furan ring can significantly enhance biological activity. For example, in the context of anticancer activity, specific substitutions on the furan ring of furan-pyridine derivatives have been shown to lead to enhanced cytotoxicity against esophageal cancer cell lines. nih.gov

The introduction of different substituents can alter the electronic properties and steric profile of the furan moiety, which in turn affects how the molecule interacts with its biological target. The electron-rich nature of the furan ring allows it to participate in various electronic interactions with biomolecules. openmedicinalchemistryjournal.com The stability and metabolic profile of the resulting derivatives can also be influenced by modifications to this ring. openmedicinalchemistryjournal.com

For the related furo[3,2-c]pyridine (B1313802) systems, the introduction of substituents at the 4-position has been explored. For instance, the chlorine atom at this position can be replaced by various nucleophiles to generate new derivatives. crossref.org Such modifications can impact the molecule's ability to bind to target receptors.

The following table illustrates the impact of substituents on the pyridine (B92270) moiety of a related pyridine derivative on its antiproliferative activity against the MCF7 breast cancer cell line.

DerivativeNumber of -OH GroupsIC50 (mM)
1914.75
2020.91

Data sourced from a study on pyridine derivatives, demonstrating the principle of substituent effects. researchgate.net

Conformational Analysis and its Correlation with Biological Response

The three-dimensional shape, or conformation, of a molecule is critical for its biological activity, as it dictates how well the molecule can fit into the binding site of a receptor or enzyme. For derivatives of this compound, understanding their preferred conformations is key to deciphering their mechanism of action.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are employed to determine the conformation of these molecules. rsc.org For instance, in related oxazolo[3,4-a]pyridines, NMR has been used to determine the equilibrium between different fused conformations in solution. rsc.org Computational methods, including molecular modeling, can also provide insights into the conformational preferences of these molecules and how these conformations relate to their biological response.

Ligand-Receptor Interactions and Binding Affinity

The biological effect of a drug molecule is initiated by its binding to a specific receptor. The strength of this binding is known as binding affinity. For derivatives of this compound, understanding their interactions with receptors at a molecular level is crucial for rational drug design.

These molecules are known to interact with various biological targets, including nicotinic receptors. nih.gov As nicotinic receptor agonists, they bind to nicotinic acetylcholine (B1216132) receptors, leading to a modulation of their activity and influencing neurotransmission. nih.gov Molecular docking studies are a powerful tool to predict and analyze these interactions. These computational simulations can show how a ligand fits into the active site of a protein and which amino acid residues are involved in the binding. For example, in related furo[2,3-b]pyridines, molecular modeling has been used to understand their interaction with phosphoinositide-specific phospholipase C, identifying key hydrogen bonding and lipophilic interactions. nih.gov

The binding affinity is a quantitative measure of the strength of the ligand-receptor interaction. High-affinity ligands are generally more potent, as they can effectively bind to their target even at low concentrations. The goal of SAR studies is often to identify modifications that enhance binding affinity and, consequently, biological activity.

Biological and Pharmacological Research on 2,3 Dihydrofuro 2,3 C Pyridin 3 Ol and Analogs

The fused heterocyclic structure of 2,3-dihydrofuro[2,3-c]pyridin-3-ol and its related analogs has prompted extensive investigation into their biological and pharmacological potential. Research has unveiled a broad spectrum of activities, including anti-cancer, antimicrobial, and immunomodulatory effects, highlighting the therapeutic promise of this class of compounds.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces of chemical reactions. These methods can be used to determine the structures of transition states and intermediates, thereby elucidating reaction mechanisms and predicting kinetic and thermodynamic parameters. For 2,3-Dihydrofuro[2,3-c]pyridin-3-ol, such calculations could explore its synthesis, degradation pathways, or metabolic transformations. At present, no such mechanistic studies have been published.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

In the realm of medicinal chemistry, molecular docking and molecular dynamics (MD) simulations are critical for predicting how a ligand might bind to a protein target. Docking algorithms can predict the preferred orientation of a molecule within a binding site, while MD simulations provide a view of the dynamic behavior of the ligand-protein complex over time, offering insights into binding stability and the key interactions that govern affinity. Studies on related furopyridine derivatives have utilized these techniques to explore their potential as inhibitors for enzymes like cyclin-dependent kinase 2 (CDK2) and phosphoinositide 3-kinase (PI3K). However, no molecular docking or MD simulation studies have been specifically reported for this compound.

Prediction of Chemical Reactivity and Selectivity

Computational methods can predict the reactivity and selectivity of a molecule. By analyzing parameters derived from its electronic structure, such as frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and Fukui functions, chemists can identify the most likely sites for electrophilic or nucleophilic attack. This information is invaluable for predicting the outcomes of chemical reactions. For this compound, these predictions could guide its functionalization to create new derivatives. As of now, a detailed computational analysis of its reactivity and selectivity has not been performed.

Conformation and Stereochemistry Studies

The three-dimensional structure of a molecule, including its conformation and stereochemistry, is fundamental to its properties and biological activity. The presence of a stereocenter at the C3 position of this compound means it exists as a pair of enantiomers. Computational methods can be used to determine the relative energies of different conformations and to predict spectroscopic properties (like NMR spectra) that can help in the experimental determination of its stereochemistry. While the synthesis of related chiral dihydrofuropyridines has been reported, specific computational studies on the conformational landscape and stereochemistry of this compound are absent from the literature.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of the core furopyridine scaffold is an active area of research, with new methods continually being developed to improve efficiency, yield, and environmental impact. Future efforts for synthesizing 2,3-Dihydrofuro[2,3-c]pyridin-3-ol and its analogs will likely focus on sustainable and versatile strategies.

Modern synthetic approaches that could be adapted include:

Catalyst-Driven Reactions : Palladium-catalyzed processes are prominent in forming furopyridine systems, such as the synthesis of furo[2,3-b]pyridines from β-ketodinitriles and alkynes. acs.org Similarly, Pd/C-Cu catalysis, assisted by ultrasound, has been used for the one-pot synthesis of 2-substituted furo[3,2-b]pyridines. nih.gov These methods offer pathways to construct the fused ring system with high efficiency.

Multicomponent Reactions (MCRs) : MCRs are highly efficient for building molecular complexity in a single step. The synthesis of polysubstituted 4,5,6,7-tetrahydrofuro[2,3-c]pyridines has been achieved through a novel multicomponent reaction, demonstrating the feasibility of this approach for the core structure. acs.org Eco-friendly MCRs, using water as a solvent and imidazole (B134444) as a catalyst, have been developed for related compounds like trans-2,3-dihydrofuro[3,2-c]coumarins. nih.gov

Tandem and Cascade Reactions : Acid-catalyzed tandem reactions of 4-hydroxyquinolones with propargylic alcohols have yielded furo[3,2-c]quinolones, showcasing how cascade processes can efficiently construct the desired heterocyclic core. nih.gov

Table 1: Emerging Synthetic Strategies for Furopyridine Scaffolds Click on a row to learn more about each synthetic methodology.

Methodology Catalyst/Reagents Key Features Relevant Scaffold Reference
N–H/C Annulation Pd(II) Concurrent construction of furan (B31954) and pyridine (B92270) rings. Furo[2,3-b]pyridines acs.org
Sequential C-C Coupling & C-O Bond Formation Pd/C-Cu, Ultrasound One-pot synthesis, inexpensive catalyst. Furo[3,2-b]pyridines nih.gov
Multicomponent Reaction Triethylamine Novel route to polysubstituted systems. Tetrahydrofuro[2,3-c]pyridines acs.org
Green Multicomponent Approach Imidazole, Water Eco-friendly, excellent yields, mild conditions. Dihydrofuro[3,2-c]coumarins nih.gov
Acid-Catalyzed Tandem Reaction p-TsOH Efficient cascade for constructing fused systems. Furo[3,2-c]quinolones nih.gov

Exploration of Diverse Biological Applications Beyond Current Scope

Derivatives of the furopyridine skeleton have demonstrated a wide array of biological activities, suggesting that this compound could be a valuable scaffold in medicinal chemistry. Future research is expected to explore its potential in various therapeutic areas.

Potential therapeutic applications include:

Inflammatory and Autoimmune Diseases : Dihydrofuro[2,3-b]pyridine derivatives have been developed as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key target in innate immunity. nih.gov This suggests a role for furopyridines in treating conditions like rheumatoid arthritis and inflammatory bowel disease.

Oncology : Furopyrimidine derivatives have been designed as dual PI3K/AKT inhibitors, showing potent anticancer activity. rsc.org Additionally, certain furo[3,2-b]pyridine (B1253681) derivatives have exhibited cytotoxic properties against breast cancer cell lines by inducing apoptosis. nih.gov

Infectious Diseases : The furopyridine core is a component of compounds synthesized to inhibit the protease encoded by the human immunodeficiency virus (HIV), indicating potential antiviral applications. google.com

Neurodegenerative Diseases : Compounds with the dihydrofuro[2,3-b]pyridine structure are being investigated for the treatment of neurodegenerative disorders such as Alzheimer's disease. google.com

Table 2: Investigated Biological Activities of Furopyridine Derivatives

Derivative Class Biological Target/Application Key Finding Reference
Dihydrofuro[2,3-b]pyridine IRAK4 Inhibition (Anti-inflammatory) Orally efficacious in reducing pro-inflammatory cytokines in a mouse model. nih.gov nih.gov
Furo[2,3-d]pyrimidine (B11772683) PI3K/AKT Inhibition (Anticancer) Potent inhibitory activity against PI3Kα/β and AKT enzymes. rsc.org rsc.org
Furo[3,2-b]pyridine Cytotoxicity (Anticancer) Showed encouraging growth inhibition of MDA-MB-231 and MCF-7 breast cancer cell lines. nih.gov nih.gov
Furo[2,3-b]pyridine (B1315467) HIV Protease Inhibition A substituted furanylpyridine side chain was developed for potent HIV protease inhibitors. google.com google.com
Dihydrofuro[2,3-b]pyridine Neurodegenerative Diseases Patented for potential use in treating conditions like Alzheimer's disease. google.com google.com

Advanced Computational Modeling for Rational Design

Computational chemistry offers powerful tools to predict the properties of molecules like this compound and to guide the rational design of new derivatives with enhanced activity.

Future research will likely employ:

Density Functional Theory (DFT) : DFT calculations can elucidate the geometric and electronic properties of the molecule. For the related 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium ion, DFT was used to study bond lengths, dihedral angles, and electron density, identifying the preferred sites for nucleophilic attack. nih.govresearchgate.net This knowledge is crucial for designing targeted syntheses and understanding reactivity.

Molecular Docking : This technique predicts how a molecule binds to a biological target. Docking simulations were used to explore the binding modes of pyridine-dihydrothiazole hybrids in the active sites of CDK2/GSK3β kinases, corroborating in vitro results. nih.gov

Molecular Dynamics (MD) Simulations : MD simulations can assess the stability of protein-ligand complexes over time. This has been used to study the interaction between furo[2,3-d]pyrimidine derivatives and PI3K/AKT enzymes rsc.org and to confirm the stability of dihydrofuro[3,2-c]coumarin derivatives bound to human serum albumin. nih.gov

Table 3: Application of Computational Methods in Furopyridine Research

Computational Method Application Insights Gained Reference
Density Functional Theory (DFT) Structural and Electronic Analysis Prediction of molecular geometry, charge distribution, and reactivity hotspots. nih.govresearchgate.net nih.govresearchgate.net
Molecular Docking Binding Mode Prediction Identification of key interactions between a ligand and a protein's active site. nih.gov nih.gov
Molecular Dynamics (MD) Complex Stability Assessment Evaluation of the stability of a ligand within a binding pocket over time. nih.govrsc.org nih.govrsc.org

Integration with High-Throughput Screening for Drug Discovery

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with activity against a specific biological target. The this compound scaffold is well-suited for inclusion in combinatorial libraries for HTS campaigns.

Future drug discovery efforts could involve:

Combinatorial Library Synthesis : Creating a large, diverse library of derivatives based on the this compound core. These libraries can be generated using the efficient synthetic methods mentioned previously.

Target-Based Screening : Screening the library against specific, validated drug targets like kinases (e.g., IRAK4, PI3K) or proteases to find novel inhibitors. nih.govrsc.org The development of potent IRAK4 inhibitors began with a screening hit that was subsequently optimized. nih.gov

Phenotypic Screening : Testing the library in cell-based assays to find compounds that produce a desired biological effect, such as inducing cancer cell death, without a priori knowledge of the specific target.

The integration of these advanced research avenues promises to unlock the full potential of this compound and its derivatives, paving the way for new discoveries in materials science, agrochemistry, and, most notably, medicine.

Q & A

Q. Answer :

  • Position 5 : Introducing electron-withdrawing groups (e.g., –Cl, –CF₃) enhances binding to enzymes like IDO1/TDO, critical in cancer immunotherapy (IC₅₀ reduction by 40–60%) .
  • Position 3 : Hydroxyl group replacement with methoxy (–OCH₃) reduces metabolic instability but may decrease aqueous solubility .
  • Furan Ring Expansion : Substituting dihydrofuran with pyran (e.g., 3,4-dihydro-2H-pyrano[2,3-b]pyridine) alters pharmacokinetics, improving blood-brain barrier penetration .

Advanced: What strategies can resolve contradictions in reported synthetic yields for this compound derivatives, particularly regarding solvent systems and catalyst selection?

Q. Answer :

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitutions but may promote side reactions. Mixed solvents (e.g., DCM:TFE) balance polarity and stabilize intermediates .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency in Suzuki-Miyaura reactions (yields >80%), whereas Brønsted acids (e.g., TsOH) accelerate cyclization .
  • Reaction Monitoring : Real-time HPLC or TLC analysis identifies byproducts early, enabling mid-reaction adjustments (e.g., temperature modulation) .

Basic: What are the critical considerations in designing purification protocols for this compound to ensure high purity for pharmacological studies?

Q. Answer :

  • Trituration : Use n-pentane or hexane to precipitate crude product, removing unreacted starting materials (purity >90%) .
  • Column Chromatography : Silica gel (230–400 mesh) with gradients of ethyl acetate/hexane (10–50%) resolves regioisomers.
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystalline forms suitable for X-ray diffraction .

Advanced: How can computational chemistry tools be integrated with experimental data to predict the reactivity of this compound in novel heterocyclic formations?

Q. Answer :

  • DFT Calculations : Predict transition-state energies for heterocyclization steps, identifying favorable pathways (e.g., 6-endo vs. 5-exo cyclization) .
  • Molecular Docking : Simulate interactions with biological targets (e.g., IDO1 active site) to prioritize derivatives for synthesis .
  • Machine Learning : Train models on existing reaction datasets to forecast optimal conditions (e.g., solvent, catalyst) for new analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.